molecular formula C15H15NO5 B5789819 {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol

{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol

Cat. No. B5789819
M. Wt: 289.28 g/mol
InChI Key: PCPJXACODMMHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol, also known as NBOMe-MeO or NBOH, is a psychoactive compound that belongs to the phenethylamine class of drugs. It was first synthesized in 2010 by a team of researchers led by David E. Nichols at Purdue University. This compound has gained popularity in recent years due to its potent psychedelic effects and has been used recreationally. However, it also has potential scientific research applications.

Mechanism of Action

The exact mechanism of action of {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol is not fully understood. However, it is known to bind to serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. By binding to this receptor, {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol can cause alterations in perception and mood.
Biochemical and physiological effects:
The effects of {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol on the body are similar to those of other psychedelic compounds. It can cause alterations in perception, mood, and cognition. Additionally, it can cause changes in heart rate and blood pressure. It has been shown to have a high affinity for serotonin receptors, which can lead to changes in the release of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol in lab experiments is its high potency. This allows for smaller doses to be used, which can reduce the amount of compound needed for experiments. Additionally, its affinity for serotonin receptors makes it a useful tool for studying the role of these receptors in mental health disorders. However, one limitation is that it has not been extensively studied, and its long-term effects on the body are not well understood.

Future Directions

There are several future directions for research on {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol. One area of interest is its potential use in treating mental health disorders such as depression and anxiety. Additionally, further studies are needed to understand its long-term effects on the body. Another area of interest is its potential use in studying the role of serotonin receptors in mental health disorders. Finally, more research is needed to determine the optimal dosage and administration route for {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol in lab experiments.

Synthesis Methods

The synthesis of {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol involves the reaction of 4-nitrobenzyl bromide with 3-methoxyphenol in the presence of a base. The resulting product is then reduced to the corresponding alcohol using lithium aluminum hydride. The yield of this synthesis method is relatively high, and the compound can be purified using standard techniques.

Scientific Research Applications

{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been studied for its potential use in treating mental health disorders such as depression and anxiety. It has been shown to have a high affinity for serotonin receptors, which are involved in regulating mood. Additionally, it has been found to have anti-inflammatory properties, which could be useful in treating conditions such as arthritis.

properties

IUPAC Name

[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPJXACODMMHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.